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Introduction
Acid Red 289, also known as C.I. Acid Red 289 and C.I. 45110, is a synthetic dye belonging

to both the xanthene and azo dye classes.[1][2] Its vibrant red hue and water-soluble nature

have led to its widespread use in the textile and food industries.[3] In the realm of biological

research, Acid Red 289 is valued for its potential in cell staining and as a fluorescent tracer for

visualizing cellular structures under a microscope.[3] This document provides a detailed

overview of its properties, potential applications, and generalized protocols for its use as a

tracer in biological systems.

Disclaimer: While Acid Red 289 is cited for its potential as a biological tracer, specific research

articles detailing its use for tracking biological processes are not readily available in published

literature. The protocols and application notes provided herein are based on the known

physicochemical properties of Acid Red 289 and general methodologies for similar fluorescent

tracers. Researchers should perform initial validation experiments to determine the suitability of

Acid Red 289 for their specific biological systems and imaging setups.

Physicochemical Properties and Quantitative Data
Acid Red 289's utility as a tracer is dictated by its chemical and spectral characteristics. A

summary of its key properties is presented below.
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Property Value Reference(s)

Chemical Formula C₃₅H₂₉N₂NaO₇S₂ [3][4]

Molecular Weight 676.73 g/mol [3][4]

Appearance
Dark red to brown

powder/crystal
[3]

Solubility Water-soluble [3][5]

Maximum Absorption (λmax) 525-529 nm (in water) [6]

Fluorescence Emission
500-700 nm (excitation at 254

nm in fluorescent inks)

Quantum Yield (Φf)

Not available in biological

media. For comparison, other

red fluorescent dyes have

quantum yields ranging from

approximately 0.04 to 0.92.

[7]

Photostability

Not available. Xanthene dyes,

in general, can exhibit good

photostability, which can be

further improved through

chemical modifications.

[8][9]

Cytotoxicity (IC50)

Not available. Some azo dyes

have shown cytotoxic and

genotoxic effects in

mammalian cell lines. For

example, Methyl Orange had

an IC50 of 26.47 µM on

glioblastoma cells after 3 days

of exposure.

[10][11]

Applications in Biological Tracing
Given its properties, Acid Red 289 has the potential to be used in several biological tracing

applications:
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Cellular Labeling and Tracking: The water solubility of Acid Red 289 suggests it could be

used as a bulk-loading dye to label the cytoplasm of cells for short-term tracking studies,

such as cell migration or cell-cell interaction assays.

Neuronal Tracing: In principle, Acid Red 289 could be adapted for anterograde or retrograde

tracing of neural pathways.[12][13][14] However, its efficiency and transport characteristics

for this purpose have not been documented.

Drug Delivery Studies: As a fluorescent molecule, it could potentially be conjugated to or co-

encapsulated with drug delivery vehicles (e.g., nanoparticles, liposomes) to visualize their

cellular uptake and biodistribution.

Experimental Protocols
The following are generalized protocols for the use of Acid Red 289 as a cellular tracer.

Optimization for specific cell types and experimental conditions is essential.

Protocol 1: General Cell Labeling for In Vitro Imaging
Objective: To label the cytoplasm of cultured cells for fluorescent microscopy.

Materials:

Acid Red 289 powder

Phosphate-buffered saline (PBS), sterile

Dimethyl sulfoxide (DMSO) (optional, for stock solution)

Cell culture medium

Cultured cells on coverslips or in imaging dishes

Procedure:

Stock Solution Preparation:
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Prepare a 1-10 mM stock solution of Acid Red 289 in sterile PBS or water. If solubility is

an issue, a stock solution can be prepared in DMSO and then diluted in aqueous buffer.

Note: Test the solubility of the specific batch of Acid Red 289.

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

Store the stock solution protected from light at 4°C (short-term) or -20°C (long-term).

Cell Labeling:

Culture cells to the desired confluency on a suitable imaging substrate.

Prepare a working solution of Acid Red 289 by diluting the stock solution in pre-warmed

cell culture medium or PBS to a final concentration in the range of 1-10 µM. Note: The

optimal concentration must be determined empirically to achieve sufficient signal with

minimal cytotoxicity.

Remove the existing cell culture medium and wash the cells once with warm PBS.

Add the Acid Red 289 working solution to the cells and incubate for 15-60 minutes at

37°C, protected from light. The optimal incubation time will vary depending on the cell

type.

Remove the loading solution and wash the cells two to three times with warm PBS or fresh

culture medium to remove excess dye.

Add fresh, pre-warmed culture medium to the cells.

Imaging:

Image the labeled cells using a fluorescence microscope equipped with appropriate filters.

Based on its absorbance, excitation with a laser line around 514 nm or 532 nm would be a

logical starting point. Emission should be collected in the red spectrum (e.g., 570-650 nm).

It is crucial to determine the optimal excitation and emission settings experimentally.

Protocol 2: Cytotoxicity Assessment (MTT Assay)
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Objective: To determine the concentration-dependent cytotoxicity of Acid Red 289 on a specific

cell line.

Materials:

Acid Red 289

Cultured cells

96-well plates

Cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the

exponential growth phase at the end of the experiment.

Dye Treatment: The following day, treat the cells with a serial dilution of Acid Red 289 in

fresh culture medium. Include untreated control wells.

Incubation: Incubate the plate for a period relevant to the intended tracing experiment (e.g.,

24, 48, or 72 hours).

MTT Assay:

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Remove the MTT solution and add a solubilization solution to dissolve the formazan

crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value (the concentration that inhibits 50% of cell growth).
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Caption: A generalized workflow for labeling and imaging cells with a fluorescent tracer.
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Caption: Hypothetical pathway for tracing a drug-Acid Red 289 conjugate.

Considerations and Limitations
Cytotoxicity: As an azo dye, Acid Red 289 has the potential for cytotoxicity, especially upon

metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines.

[10][15] It is imperative to perform thorough cytotoxicity assays for each cell type and

experimental condition.

Photostability: The photostability of Acid Red 289 in a biological imaging context is

unknown. Xanthene dyes can be prone to photobleaching under intense illumination, which

could limit its use in long-term time-lapse imaging.[8]

Quantum Yield: The efficiency of fluorescence (quantum yield) in biological environments is a

critical but unknown parameter for Acid Red 289. A low quantum yield would result in a dim

signal, requiring higher, potentially more toxic, concentrations.[7][16]

Specificity: As a bulk-loading dye, Acid Red 289 is not expected to label specific organelles

or molecules unless conjugated to a targeting moiety. Its distribution within the cell should be

empirically determined.

Conclusion
Acid Red 289 presents as a potentially useful red fluorescent tracer for biological systems due

to its water solubility and spectral properties. However, a significant lack of published data on

its performance in biological applications necessitates a cautious and empirical approach.

Researchers interested in using Acid Red 289 should prioritize the characterization of its

spectral properties, photostability, and cytotoxicity in their specific experimental system before

embarking on larger-scale studies. The protocols and information provided here serve as a

starting point for such validation efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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